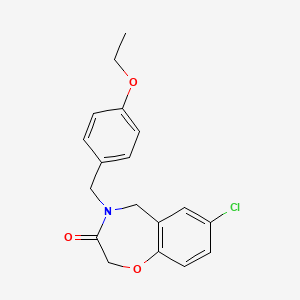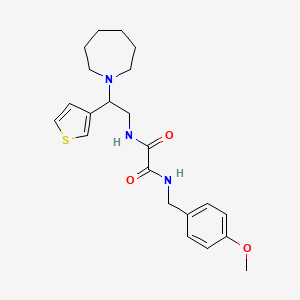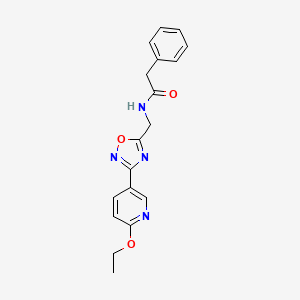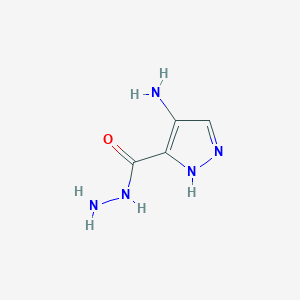![molecular formula C10H16ClNO2 B2763115 2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide CAS No. 2411307-11-2](/img/structure/B2763115.png)
2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide is an organic compound with a molecular formula of C9H14ClNO2. This compound features a chloroacetamide group attached to a prop-2-enyl chain, which is further connected to an oxan-4-yl (tetrahydropyran) ring. It is a versatile compound used in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(oxan-4-yl)prop-2-enylamine.
Chlorination: The amine group is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions and product quality is also common to maintain consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The prop-2-enyl chain can undergo oxidation to form epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Hydrolysis: Formation of carboxylic acids and amines.
Oxidation: Formation of epoxides.
Reduction: Formation of saturated amides.
Scientific Research Applications
2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide involves its interaction with nucleophilic sites in biological molecules. The chloroacetamide group can form covalent bonds with thiol or amine groups in proteins, potentially leading to the inhibition of enzyme activity or disruption of protein function. The prop-2-enyl chain and oxan-4-yl ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(oxan-4-yl)acetamide: Lacks the prop-2-enyl chain, making it less reactive in certain nucleophilic substitution reactions.
N-(oxan-4-yl)prop-2-enylacetamide: Lacks the chloro group, reducing its potential for covalent modification of biological targets.
2-Chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with different substituents on the tetrahydropyran ring.
Uniqueness
2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide is unique due to the combination of its chloroacetamide group, prop-2-enyl chain, and oxan-4-yl ring. This combination provides a balance of reactivity and stability, making it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
2-chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-2-9(12-10(13)7-11)8-3-5-14-6-4-8/h2,8-9H,1,3-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRNCCWMXJXBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CCOCC1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
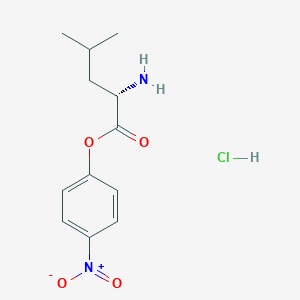
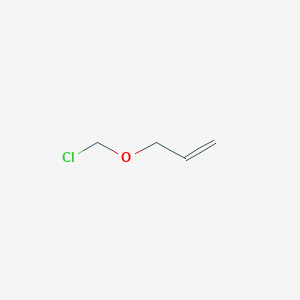
![2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2763035.png)
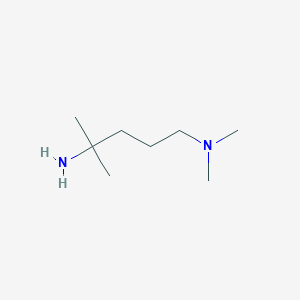
![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)
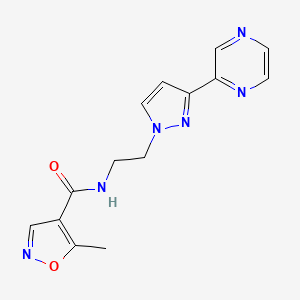

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2763046.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2763047.png)
